molecular formula C26H27N3O3 B12720461 Benzamide, 4-methoxy-N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- CAS No. 89767-65-7

Benzamide, 4-methoxy-N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-

Cat. No.: B12720461
CAS No.: 89767-65-7
M. Wt: 429.5 g/mol
InChI Key: NLSUZLWENXNKDO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide is a complex organic compound with a unique structure that includes a methoxy group, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(4-methylphenyl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methylphenyl)benzamide
  • 4-Methoxybenzenamide, N-(4-methoxyphenyl)

Uniqueness

4-Methoxy-N-(4-(4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenylbenzamide is unique due to the presence of the piperazine ring, which can confer specific biological activities and interactions that are not observed in simpler analogs. This structural feature makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89767-65-7

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

4-methoxy-N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]benzamide

InChI

InChI=1S/C26H27N3O3/c1-19-3-11-23(12-4-19)28-15-17-29(18-16-28)26(31)21-5-9-22(10-6-21)27-25(30)20-7-13-24(32-2)14-8-20/h3-14H,15-18H2,1-2H3,(H,27,30)

InChI Key

NLSUZLWENXNKDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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